(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Beschreibung
BenchChem offers high-quality (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2/c26-19-9-7-17(8-10-19)18-13-22(28-14-18)25(32)31-11-3-4-16(15-31)12-23-29-24(30-33-23)20-5-1-2-6-21(20)27/h1-2,5-10,13-14,16,28H,3-4,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMYVSQOBPZXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary subunits:
- The 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety
- The piperidine core
- The 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl group
Retrosynthetic disconnection at the piperidine nitrogen suggests a convergent approach involving:
- Coupling of a preformed 1,2,4-oxadiazole-containing piperidine intermediate with a pyrrole-2-carbonyl derivative
- Stepwise assembly of the 1,2,4-oxadiazole ring via [3+2] cyclization between an amidoxime and a carboxylic acid derivative
Critical challenges include:
- Regioselectivity in 1,2,4-oxadiazole formation
- Steric hindrance during piperidine functionalization
- Protection/deprotection strategies for reactive amine and carbonyl groups
Synthetic Routes to Key Intermediates
Preparation of 3-(2-Fluorophenyl)-5-(Piperidin-3-ylmethyl)-1,2,4-Oxadiazole
Method A: Amidoxime Cyclization
Synthesis of N'-Hydroxy-2-fluorobenzimidamide :
Coupling with Piperidine-3-carboxylic Acid :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 78% | |
| Purity (HPLC) | 98.2% | |
| $$ ^1H $$ NMR (δ) | 8.21 (d, J=7.8 Hz, 2H, Ar-H), 4.12 (m, 2H, CH₂), 3.02 (m, 1H, piperidine-H) |
Synthesis of 4-(4-Fluorophenyl)-1H-Pyrrole-2-Carbonyl Chloride
Knorr Pyrrole Synthesis Modification
Condensation :
Ring Closure :
Chlorination :
Optimization Data :
Final Coupling and Characterization
Amide Bond Formation
Reaction Conditions :
Purification :
- Column chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient)
- Crystallization from ethanol/water (7:3)
Analytical Data :
| Technique | Key Features | Source |
|---|---|---|
| HRMS (ESI+) | m/z 504.1783 [M+H]⁺ (calc. 504.1789) | |
| $$ ^{19}F $$ NMR | -112.4 ppm (CF), -116.8 ppm (p-F-C₆H₄) | |
| HPLC Retention | 12.34 min (C18, MeCN/H₂O 65:35, 1 mL/min) |
Comparative Analysis of Synthetic Methods
Yield Optimization Strategies
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Price/kg (USD) | Source Contribution |
|---|---|---|
| 2-Fluorobenzonitrile | 1,200 | 34% |
| Piperidine-3-carboxylic Acid | 950 | 27% |
| 4-Fluorophenylacetone | 2,800 | 39% |
Environmental Impact Metrics
- Process Mass Intensity : 86 kg/kg product
- E-Factor : 32 (excluding water)
- Solvent Recovery : 89% achieved via distillation
Q & A
Q. What synthetic strategies are recommended for preparing (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone?
- Methodology : Multi-step synthesis involving: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives . (ii) Alkylation of the piperidine ring using a halogenated oxadiazole intermediate. (iii) Coupling the fluorophenyl-pyrrole moiety via a ketone linker using nucleophilic acyl substitution.
- Key considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions from competing nucleophilic sites.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for fluorophenyl protons (δ 7.1–7.5 ppm), oxadiazole C–H (δ 8.2–8.5 ppm), and pyrrole protons (δ 6.3–6.7 ppm) .
- X-ray crystallography : Resolve bond angles and distances to confirm the oxadiazole-piperidine linkage and spatial arrangement of fluorophenyl groups .
- Mass spectrometry : Validate molecular weight (exact mass: ~453.45 g/mol) with ≤2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening methods :
- Enzyme inhibition assays : Test against kinases or proteases due to the oxadiazole’s electron-deficient nature and potential π-π stacking with aromatic residues .
- Cellular viability assays : Use fluorometric resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Substituent variation : Replace 2-fluorophenyl on the oxadiazole with electron-withdrawing (e.g., –CF₃) or bulky groups to modulate binding affinity .
- Piperidine substitution : Introduce methyl or ethyl groups to the piperidine nitrogen to alter pharmacokinetic properties .
- Data analysis : Use regression models to correlate logP values (calculated via HPLC) with IC₅₀ data from enzymatic assays .
Q. What computational methods are effective for predicting target interactions?
- Tools :
- Molecular docking : Simulate binding poses with targets like EGFR or PARP using AutoDock Vina, focusing on oxadiazole’s interaction with catalytic lysine residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds .
- ADMET prediction : Use SwissADME to estimate solubility (LogS) and cytochrome P450 inhibition risks .
Q. How can contradictory solubility data from different studies be resolved?
- Resolution strategies :
- Solvent selection : Compare polar aprotic (DMSO) vs. aqueous buffers (PBS pH 7.4) to assess aggregation tendencies .
- Thermodynamic analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Table :
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 12.5 ± 0.8 | UV-Vis | |
| PBS | 0.3 ± 0.1 | Nephelometry |
Q. What experimental designs mitigate instability issues in aqueous media?
- Stabilization methods :
- Lyophilization : Formulate with cyclodextrins or PEG derivatives to enhance shelf life .
- pH optimization : Maintain pH 6–7 to prevent hydrolysis of the oxadiazole ring .
- Kinetic studies : Monitor degradation via HPLC at 25°C/40°C to calculate t₁/₂ under accelerated conditions .
Q. How can crystallographic data inform solid-state properties relevant to formulation?
- Key analyses :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–F···H contacts) to predict crystal packing efficiency .
- Table :
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C–F···H | 22.1 |
| π-π stacking | 15.7 |
Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Root causes :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Purity thresholds : Require ≥95% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
- Resolution : Perform meta-analysis using fixed-effects models to aggregate data from ≥3 independent studies .
Safety & Compliance
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